Dermorphin Trifluoroacetic Acid Salt

描述

作用机制

德莫菲肽三氟乙酸盐通过与μ-阿片受体高亲和力和选择性结合发挥作用 . 这种结合会触发一系列生化反应,导致明显的疼痛缓解。 与μ-阿片受体的相互作用导致腺苷酸环化酶抑制,环磷酸腺苷 (cAMP) 水平降低,随后参与疼痛感知的神经递质释放减少 .

生化分析

Biochemical Properties

Dermorphin TFA exhibits high potency and selectivity for mu-opioid receptors . It interacts with these receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA also interacts with isomerizing enzymes (racemases) during its synthesis .

Cellular Effects

Dermorphin TFA has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain and cancer-induced pain . It influences cell function by modulating the expression of TRP channels and suppressing glial cell activation and neuroinflammation . Dermorphin TFA also exhibits effects on gastrointestinal and endocrine functions akin to those observed with morphine .

Molecular Mechanism

The mechanism of action of Dermorphin TFA involves interacting with mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is a selective agonist at the mu-opioid receptor without any relevant affinity for the kappa-opioid receptor and delta-opioid receptor .

Temporal Effects in Laboratory Settings

Dermorphin TFA has been detected and quantified in plasma samples up to 4 hours post-intravenous administration of dermorphin (5 mg) to a horse, and up to 6 hours post-intramuscular administration of the same dose . Dermorphin TFA was identified in urine samples collected 36 hours post-intravenous administration of the same dose .

Dosage Effects in Animal Models

In animal models, Dermorphin TFA produces dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . The antinociceptive effects were reversed by naloxone, indicating mu-opioid receptor activation in vivo .

Metabolic Pathways

It is known that Dermorphin TFA is synthesized by an unusual posttranslational modification process carried out by an amino acid isomerase .

Transport and Distribution

It is known that Dermorphin TFA binds to mu-opioid receptors, which are distributed in tissues and organs, especially in the CNS structures .

Subcellular Localization

It is known that Dermorphin TFA binds to mu-opioid receptors, which are located on the cell membrane

准备方法

合成路线和反应条件

德莫菲肽三氟乙酸盐可以使用固相肽合成 (SPPS) 进行合成。该过程涉及将受保护的氨基酸依次添加到树脂结合的肽链中。 保护基团使用三氟乙酸 (TFA) 去除,肽使用 TFA 和清除剂的混合物从树脂上裂解下来 .

工业生产方法

德莫菲肽三氟乙酸盐的工业生产遵循与实验室合成相似的原理,但规模更大。该过程涉及自动肽合成器,它允许高效和高通量生产肽。 最终产品使用高效液相色谱 (HPLC) 进行纯化,并使用质谱和核磁共振 (NMR) 光谱进行表征 .

化学反应分析

反应类型

德莫菲肽三氟乙酸盐经历各种化学反应,包括:

氧化: 德莫菲肽三氟乙酸盐中的酪氨酸残基可以氧化形成二酪氨酸交联。

还原: 如果存在,二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原为游离硫醇。

取代: 氨基酸残基可以使用定点诱变用其他氨基酸取代。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: 使用特异性引物和 DNA 聚合酶进行定点诱变。

主要生成物

氧化: 二酪氨酸交联。

还原: 来自二硫键的游离硫醇。

取代: 具有取代氨基酸的修饰肽。

科学研究应用

德莫菲肽三氟乙酸盐在科学研究中具有广泛的应用,包括:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究其在疼痛感知和阿片受体结合中的作用。

医学: 作为一种潜在的止痛药被探索,因为它对μ-阿片受体的效力高且具有选择性.

工业: 用于开发新的基于肽的药物和治疗剂.

相似化合物的比较

类似化合物

德尔托芬: 另一种从南美青蛙皮肤中分离出来的肽,它也与阿片受体结合,但选择性不同。

内啡肽: 与阿片受体结合并调节疼痛感知的内源性肽。

脑啡肽: 作为神经递质起作用并与阿片受体结合的内源性肽。

德莫菲肽三氟乙酸盐的独特性

德莫菲肽三氟乙酸盐的独特之处在于它对μ-阿片受体具有高效力和选择性,使其成为研究阿片受体药理学和开发新型止痛药的宝贵工具 .

属性

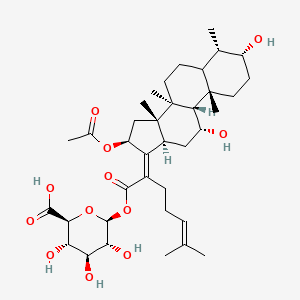

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBFSOVWSMFSSQ-YYEHHWDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51F3N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

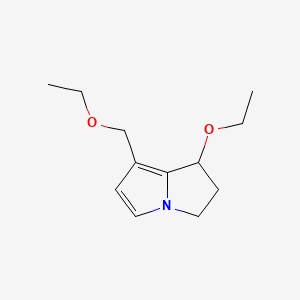

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)